2-Bromo-3-ethoxy-6-nitropyridine
Overview
Description
2-Bromo-3-ethoxy-6-nitropyridine is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of nitropyridines, which are similar to 2-Bromo-3-ethoxy-6-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion2. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine2.
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-ethoxy-6-nitropyridine is not directly available. However, the structure of a similar compound, 2-Bromo-3-methoxy-6-nitropyridine, has been reported1.Chemical Reactions Analysis
The chemical reactions involving nitropyridines have been studied extensively2. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group2.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-ethoxy-6-nitropyridine are not directly available. However, a similar compound, 2-Bromo-3-methoxy-6-nitropyridine, has a molecular weight of 233.020 Da, a density of 1.7±0.1 g/cm3, and a boiling point of 364.4±37.0 °C at 760 mmHg4.Safety And Hazards
The safety data sheet for a similar compound, 2-Bromo-3-nitropyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation5. It is harmful if swallowed, in contact with skin, or if inhaled5.
Future Directions
The future directions for the study and use of 2-Bromo-3-ethoxy-6-nitropyridine are not directly available. However, nitropyridines, which are similar, have been synthesized and used in various chemical reactions2. These reactions have high regioselectivities and yields, which could potentially be applied to 2-Bromo-3-ethoxy-6-nitropyridine2.
properties
IUPAC Name |
2-bromo-3-ethoxy-6-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-5-3-4-6(10(11)12)9-7(5)8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDQAUCKKHVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284573 | |
Record name | 2-bromo-3-ethoxy-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-ethoxy-6-nitropyridine | |
CAS RN |
137347-01-4 | |
Record name | 2-bromo-3-ethoxy-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.